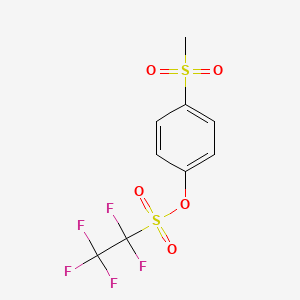
4-(Methanesulfonyl)phenyl pentafluoroethane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methanesulfonyl)phenyl pentafluoroethane-1-sulfonate is an organic compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a pentafluoroethane-1-sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonyl)phenyl pentafluoroethane-1-sulfonate typically involves the following steps:
Formation of the Methanesulfonyl Group: This can be achieved by reacting methanesulfonyl chloride with a phenyl compound under basic conditions.
Introduction of the Pentafluoroethane-1-sulfonate Group: This step involves the reaction of the intermediate product with pentafluoroethane-1-sulfonyl chloride in the presence of a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methanesulfonyl)phenyl pentafluoroethane-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the compound.
Applications De Recherche Scientifique
4-(Methanesulfonyl)phenyl pentafluoroethane-1-sulfonate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the fabrication of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 4-(Methanesulfonyl)phenyl pentafluoroethane-1-sulfonate involves its ability to act as an electrophile in various chemical reactions. The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The pentafluoroethane-1-sulfonate group enhances the compound’s reactivity by stabilizing the transition state during these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methanesulfonyl)phenyl trifluoromethanesulfonate
- 4-(Methanesulfonyl)phenyl toluenesulfonate
- 4-(Methanesulfonyl)phenyl benzenesulfonate
Uniqueness
4-(Methanesulfonyl)phenyl pentafluoroethane-1-sulfonate is unique due to the presence of the pentafluoroethane-1-sulfonate group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in reactions requiring strong electrophiles and in applications where chemical stability is crucial.
Propriétés
Numéro CAS |
57728-88-8 |
|---|---|
Formule moléculaire |
C9H7F5O5S2 |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
(4-methylsulfonylphenyl) 1,1,2,2,2-pentafluoroethanesulfonate |
InChI |
InChI=1S/C9H7F5O5S2/c1-20(15,16)7-4-2-6(3-5-7)19-21(17,18)9(13,14)8(10,11)12/h2-5H,1H3 |
Clé InChI |
CGYSPVDPIUYVOD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)OS(=O)(=O)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14632055.png)
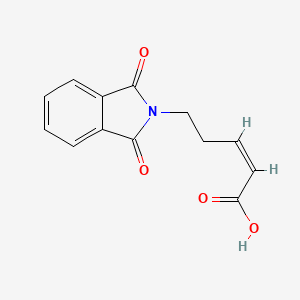
![1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide](/img/structure/B14632067.png)
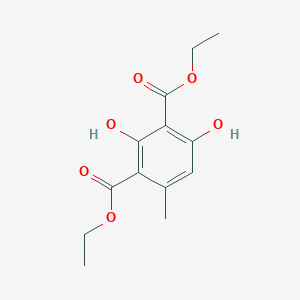
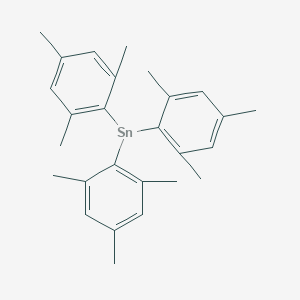
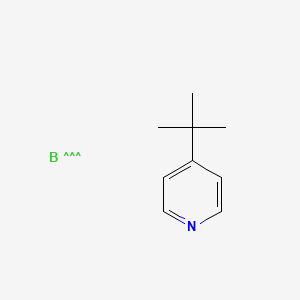
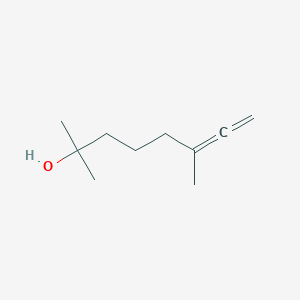
![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
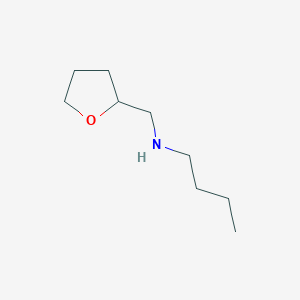
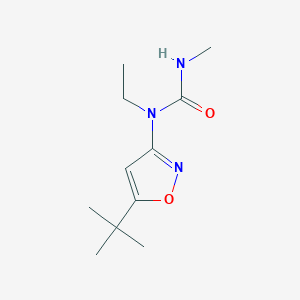
![Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane](/img/structure/B14632110.png)
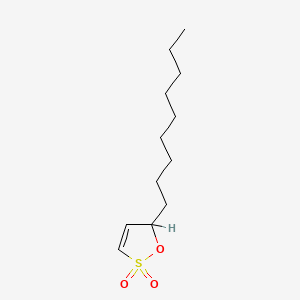

![(2R)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14632118.png)
